molecular formula C15H14OS2 B3066923 Benzyl 4-methoxybenzene-1-carbodithioate CAS No. 93198-47-1

Benzyl 4-methoxybenzene-1-carbodithioate

Cat. No.: B3066923
CAS No.: 93198-47-1
M. Wt: 274.4 g/mol
InChI Key: UUCLOHJRGXEOGH-UHFFFAOYSA-N
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Description

Benzyl 4-methoxybenzene-1-carbodithioate: is an organic compound that belongs to the class of dithiocarbonates It is characterized by the presence of a benzyl group attached to a 4-methoxybenzene ring through a carbodithioate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-methoxybenzene-1-carbodithioate typically involves the reaction of 4-methoxybenzene-1-carbodithioic acid with benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbodithioate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetone to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically conducted in large reactors with controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 4-methoxybenzene-1-carbodithioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones depending on the oxidizing agent used.

    Reduction: Reduction of this compound can yield thiols or other reduced sulfur-containing species.

    Substitution: The compound can participate in nucleophilic substitution reactions where the benzyl group or the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted benzyl or methoxy derivatives.

Scientific Research Applications

Chemistry: Benzyl 4-methoxybenzene-1-carbodithioate is used as a reagent in organic synthesis, particularly in the preparation of polymers through controlled radical polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization.

Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their potential biological activity or as intermediates in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and materials with specific properties, such as enhanced thermal stability or unique mechanical characteristics.

Mechanism of Action

The mechanism of action of Benzyl 4-methoxybenzene-1-carbodithioate in polymerization involves its role as a chain transfer agent in RAFT polymerization. The compound facilitates the controlled growth of polymer chains by reversibly transferring the growing radical to the carbodithioate group, thereby regulating the polymerization process and resulting in polymers with well-defined molecular weights and narrow molecular weight distributions.

Comparison with Similar Compounds

  • Benzyl 1H-pyrrole-1-carbodithioate
  • Cyanomethyl (3,5-dimethyl-1H-pyrazole)-carbodithioate
  • Potassium 5-bromo-1H-indole-1-carbodithioate

Comparison: Benzyl 4-methoxybenzene-1-carbodithioate is unique due to the presence of the 4-methoxybenzene ring, which imparts specific electronic and steric properties that influence its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in terms of polymerization control and the properties of the resulting polymers.

Properties

IUPAC Name

benzyl 4-methoxybenzenecarbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14OS2/c1-16-14-9-7-13(8-10-14)15(17)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCLOHJRGXEOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538226
Record name Benzyl 4-methoxybenzene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93198-47-1
Record name Benzyl 4-methoxybenzene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methoxybenzoic acid (1.52 g), benzyl mercaptan (1.24 g) and phosphorus pentasulfide (4.44 g) in toluene (40 ml) was refluxed for 12 h. A dark red color was developed immediately after heating. After the reaction was complete (as monitored by GC-MS), it was cooled to room temperature and purified by a column chromatography packed with neutral alumina, eluting with benzene. Removal of the solvent by distillation gave the single compound, benzyl-4-methoxydithiobenzoate (1.89 g, 69%). It was further characterized by 1H and 13C-NMR.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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